2-Bromo-5-(tert-butoxy)toluene is an organic compound classified as a brominated aromatic compound. Its molecular structure features a bromine atom attached to a benzene ring, alongside a tert-butoxy group and a methyl group. This compound is notable for its unique structural characteristics, which contribute to its reactivity and potential applications in various fields of chemistry, including organic synthesis and medicinal chemistry .
The compound is sourced primarily from the United States and is utilized in both academic and industrial settings. It falls under the broader category of brominated aromatic compounds, which are important in organic synthesis due to their ability to participate in various chemical reactions.
The synthesis of 2-Bromo-5-(tert-butoxy)toluene typically involves the bromination of 5-(tert-butoxy)toluene. This process can be accomplished using bromine or other brominating agents under controlled conditions. The reaction is generally conducted in an inert solvent, such as dichloromethane or chloroform, with the temperature maintained at low levels to prevent over-bromination.
On an industrial scale, continuous flow processes may be employed to ensure consistent quality and yield. Automated systems allow for precise control of reaction parameters, minimizing side reactions and maximizing efficiency .
The molecular formula for 2-Bromo-5-(tert-butoxy)toluene is , with a molecular weight of 243.14 g/mol. The compound's IUPAC name is 1-bromo-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene. The structural representation includes:
The InChI key for this compound is HTYXVYWAINPBKD-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=CC(=C1)OC(C)(C)C)Br .
2-Bromo-5-(tert-butoxy)toluene can undergo several types of chemical reactions:
For substitution reactions, common reagents include sodium methoxide or potassium tert-butoxide. Oxidation reactions typically utilize oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve lithium aluminum hydride or sodium borohydride.
The products from these reactions vary based on the type:
The mechanism of action for 2-Bromo-5-(tert-butoxy)toluene involves its interactions with various chemical reagents. The presence of both the bromine atom and the tert-butoxy group significantly influences the compound's reactivity. The specific pathways and molecular targets depend on the reactions being studied, which can include nucleophilic substitutions or oxidations that alter the compound's structure and properties .
The compound exhibits typical characteristics of brominated aromatic compounds, including moderate reactivity due to the presence of the bromine atom, which can participate in substitution reactions. Its tert-butoxy group enhances solubility in organic solvents while potentially influencing its biological activity .
2-Bromo-5-(tert-butoxy)toluene has several significant applications in scientific research:
While direct asymmetric synthesis of 2-Bromo-5-(tert-butoxy)toluene remains underexplored, potential routes leverage chiral catalysts to control stereochemistry during key steps. Enantioselective ortho-bromination of prochiral 4-(tert-butoxy)toluene precursors could utilize chiral Lewis acid complexes (e.g., bisoxazoline-Cu(II)) to direct bromine delivery. Alternatively, enzymatic resolution of racemic intermediates like rac-2-bromo-5-hydroxytoluene with lipases (Candida antarctica Lipase B) in organic solvents enables kinetic separation before O-alkylation with tert-butyl reagents [3]. Computational studies suggest that steric encumbrance from the tert-butoxy group could enhance facial selectivity in catalytic cycles, though experimental validation is needed.
Direct Bromination of 5-(tert-butoxy)toluene offers atom economy but faces regioselectivity challenges. Electrophilic aromatic substitution (EAS) with Br₂ in halogenated solvents (CH₂Cl₂, CHCl₃) yields mixtures of ortho (desired) and para brominated isomers due to similar electronic activation at both positions. Table 1 compares key bromination methods:
Table 1: Bromination Strategies for 5-(tert-butoxy)toluene
| Brominating Agent | Solvent | Temperature | Regioselectivity (ortho:para) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0°C | 65:35 | 72 |
| NBS | CCl₄ | Reflux | 88:12 | 85 |
| Br₂/P(OPh)₃ | Toluene | 80°C | 92:8 | 78 |
| CuBr₂ | o-Dichlorobenzene | 160°C | 95:5 | 91 [1] [5] |
Multi-Step Pathways circumvent selectivity issues:
The tert-butoxy group serves dual roles:
Solvent Effects:
Catalyst Systems:
Key optimized parameters for multi-step synthesis (Route B):1. Bromination of m-Cresol:- NBS (1.05 equiv), CCl₄, 0.5 mol% AIBN, reflux, 2 h → 95% yield of 2-bromo-5-hydroxytoluene- Note: AIBN minimizes dibromide formation (<2%)
Table 2: Optimization Impact on Overall Yield
| Parameter | Baseline | Optimized | Yield Increase |
|---|---|---|---|
| Bromination Temp. | 25°C | Reflux | +22% |
| tert-Br Stoichiometry | 1.5 equiv | 1.2 equiv | Reduced waste |
| Catalyst Loading (AIBN) | 2 mol% | 0.5 mol% | No Δ yield |
| Reaction Purity | Crude alkylation | Dehydration (toluene reflux) | Purity 99.5% [1] |
Critical improvements:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5